![molecular formula C10H9NO2S B14456919 Benzonitrile, 4-[2-(methylsulfonyl)ethenyl]- CAS No. 69957-44-4](/img/structure/B14456919.png)
Benzonitrile, 4-[2-(methylsulfonyl)ethenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 4-[2-(methylsulfonyl)ethenyl]- is an organic compound with the molecular formula C10H9NO2S and a molecular weight of 207.25 g/mol . This compound is characterized by the presence of a benzonitrile group substituted with a 2-(methylsulfonyl)ethenyl group at the para position. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-[2-(methylsulfonyl)ethenyl]- typically involves the reaction of 4-bromobenzonitrile with methylsulfonylacetylene under palladium-catalyzed coupling conditions . The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for Benzonitrile, 4-[2-(methylsulfonyl)ethenyl]- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Benzonitrile, 4-[2-(methylsulfonyl)ethenyl]- undergoes various chemical reactions, including:
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, and lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted benzonitrile derivatives.
Aplicaciones Científicas De Investigación
Benzonitrile, 4-[2-(methylsulfonyl)ethenyl]- is used in several scientific research fields:
Mecanismo De Acción
The mechanism of action of Benzonitrile, 4-[2-(methylsulfonyl)ethenyl]- involves its interaction with various molecular targets. The nitrile group can form hydrogen bonds with biological molecules, while the methylsulfonyl group can participate in nucleophilic and electrophilic reactions . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzonitrile, 4-(methylsulfonyl)-: Similar structure but lacks the ethenyl group.
Benzonitrile, 4-(methylthio)-: Contains a methylthio group instead of a methylsulfonyl group.
Benzonitrile, 4-(ethylsulfonyl)-: Contains an ethylsulfonyl group instead of a methylsulfonyl group.
Uniqueness
Benzonitrile, 4-[2-(methylsulfonyl)ethenyl]- is unique due to the presence of both the nitrile and methylsulfonyl groups, which confer distinct chemical reactivity and biological activity. The ethenyl group further enhances its versatility in synthetic applications .
Propiedades
Número CAS |
69957-44-4 |
|---|---|
Fórmula molecular |
C10H9NO2S |
Peso molecular |
207.25 g/mol |
Nombre IUPAC |
4-[(E)-2-methylsulfonylethenyl]benzonitrile |
InChI |
InChI=1S/C10H9NO2S/c1-14(12,13)7-6-9-2-4-10(8-11)5-3-9/h2-7H,1H3/b7-6+ |
Clave InChI |
OCMYULRMYODANI-VOTSOKGWSA-N |
SMILES isomérico |
CS(=O)(=O)/C=C/C1=CC=C(C=C1)C#N |
SMILES canónico |
CS(=O)(=O)C=CC1=CC=C(C=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



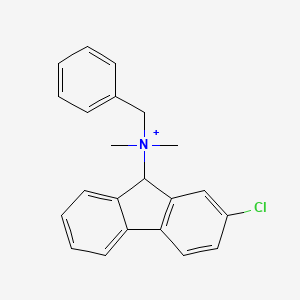
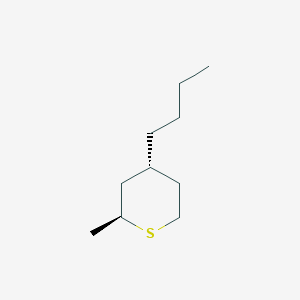

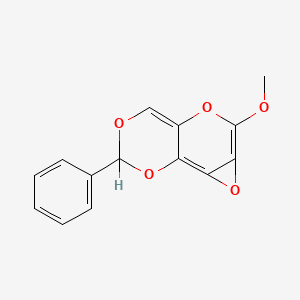

![4-Imidazolidinone, 1-ethyl-5-[(1-ethyl-2-pyrrolidinylidene)ethylidene]-3-methyl-2-thioxo-](/img/structure/B14456886.png)
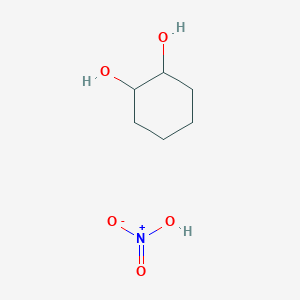

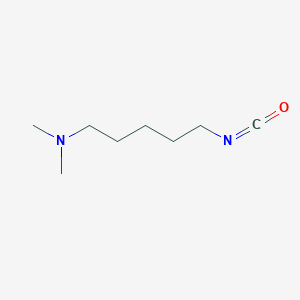

![Methyl 2-[2-chloro-5-(4-chlorophenoxy)phenoxy]propanoate](/img/structure/B14456912.png)
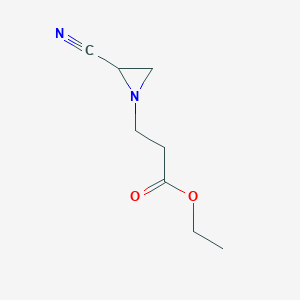
![1,3,6-Naphthalenetrisulfonic acid, 7,7'-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt](/img/structure/B14456938.png)
